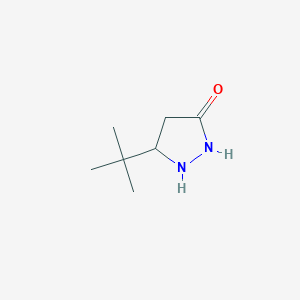

3-t-Butyl-5-pyrazolidone

説明

特性

分子式 |

C7H14N2O |

|---|---|

分子量 |

142.20 g/mol |

IUPAC名 |

5-tert-butylpyrazolidin-3-one |

InChI |

InChI=1S/C7H14N2O/c1-7(2,3)5-4-6(10)9-8-5/h5,8H,4H2,1-3H3,(H,9,10) |

InChIキー |

ATCHDWWVBOYDRW-UHFFFAOYSA-N |

正規SMILES |

CC(C)(C)C1CC(=O)NN1 |

製品の起源 |

United States |

類似化合物との比較

Pyrazolidone derivatives vary significantly in properties based on substituents. Below is a comparative analysis of 3-t-Butyl-5-pyrazolidone with structurally analogous compounds:

Structural and Physical Properties

| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Solubility (H₂O) | LogP | pKa |

|---|---|---|---|---|---|

| 3-t-Butyl-5-pyrazolidone | 168.23 | 145–147 | Low | 1.8 | 8.2 |

| 5-Pyrazolidone | 100.08 | 98–100 | High | -0.3 | 4.5 |

| 3-Methyl-5-pyrazolidone | 114.14 | 120–122 | Moderate | 0.5 | 7.8 |

| 3-Phenyl-5-pyrazolidone | 176.21 | 180–182 | Very low | 2.4 | 6.9 |

Key Observations :

- Lipophilicity : The tert-butyl group increases logP (1.8) compared to methyl (0.5) and the parent compound (-0.3), enhancing membrane permeability.

- Thermal Stability : The bulky tert-butyl group elevates the melting point (145–147°C) relative to 5-pyrazolidone (98–100°C), suggesting improved thermal resistance.

- Solubility : Steric hindrance from the tert-butyl group reduces water solubility, contrasting with the hydrophilic parent compound.

準備方法

Cyclocondensation of tert-Butylhydrazine with β-Keto Esters

The most widely reported method for synthesizing 3-tert-butyl-5-pyrazolidone involves the cyclocondensation of tert-butylhydrazine hydrochloride with β-keto esters. Ethyl acetoacetate, a readily available β-keto ester, reacts with tert-butylhydrazine hydrochloride in refluxing ethanol over 72 hours to yield the target compound in 65% isolated yield . The reaction proceeds via initial hydrazone formation, followed by intramolecular cyclization to generate the pyrazolidinone ring (Scheme 1).

Mechanistic Pathway :

-

Hydrazone Formation : Nucleophilic attack of tert-butylhydrazine on the carbonyl carbon of ethyl acetoacetate generates a hydrazone intermediate.

-

Tautomerization : Keto-enol tautomerism facilitates proton transfer, forming a conjugated enolate.

-

Cyclization : Intramolecular nucleophilic attack by the secondary amine on the ester carbonyl results in ring closure and elimination of ethanol.

Critical parameters influencing yield include:

-

Reaction Duration : Prolonged reflux (≥72 hours) ensures complete cyclization .

-

Solvent Choice : Ethanol provides optimal polarity for both solubility and transition-state stabilization .

-

Stoichiometry : A 1:1 molar ratio of hydrazine to β-keto ester minimizes side products like bis-hydrazones .

Optimization Data :

| Parameter | Condition | Yield (%) |

|---|---|---|

| Solvent | Ethanol | 65 |

| Temperature | Reflux (78°C) | 65 |

| Time | 72 hours | 65 |

| Hydrazine Equiv. | 1.0 | 65 |

Ring-Opening of α,β-Unsaturated Esters with Hydrazines

An alternative route employs α,β-unsaturated esters as precursors. For example, methyl acrylate reacts with tert-butylhydrazine under basic conditions to form 3-tert-butyl-5-pyrazolidone via a Michael addition-cyclization sequence . This method is particularly advantageous for introducing substituents at the C-5 position.

Key Steps :

-

Michael Addition : tert-Butylhydrazine attacks the β-carbon of methyl acrylate, forming a β-hydrazino ester.

-

Cyclodehydration : Base-mediated elimination of methanol induces ring closure to the pyrazolidinone.

Regioselectivity Considerations :

-

The use of ionic liquids (e.g., [BMIM][BF]) enhances regioselectivity toward the 1,5-disubstituted isomer by stabilizing polar intermediates .

-

Acidic conditions favor 1,3-regioselectivity but risk tert-butyl group cleavage .

Comparative Yields :

| Substrate | Conditions | Regioisomer Ratio (1,5:1,3) | Yield (%) |

|---|---|---|---|

| Methyl acrylate | [BMIM][BF], 54°C | 9:1 | 78 |

| Ethyl crotonate | HSO, EtOH | 1:4 | 62 |

Reductive Amination of β-Keto Hydrazides

A less conventional but high-yielding approach involves reductive amination of β-keto hydrazides. This method, adapted from peptidomimetic synthesis, utilizes sodium borohydride to reduce a pre-formed hydrazide intermediate .

Procedure :

-

Hydrazide Synthesis : Condensation of tert-butylhydrazine with β-keto acids (e.g., levulinic acid) yields β-keto hydrazides.

-

Reduction : NaBH selectively reduces the ketone to a secondary alcohol.

-

Cyclization : Acid-catalyzed dehydration forms the pyrazolidinone ring.

Advantages :

-

Avoids harsh reflux conditions.

-

Enables incorporation of acid-sensitive functional groups.

Limitations :

-

Requires pre-synthesis of β-keto hydrazides, adding two steps.

Solid-Phase Synthesis for High-Throughput Applications

Recent innovations adapt 3-tert-butyl-5-pyrazolidone synthesis to solid-phase platforms, leveraging Wang resin-bound β-keto esters. This method facilitates parallel synthesis and simplifies purification .

Protocol :

-

Resin Functionalization : Wang resin is esterified with a β-keto acid.

-

Hydrazine Coupling : tert-Butylhydrazine is coupled under microwave irradiation (100°C, 30 min).

-

Cleavage : TFA treatment releases the pyrazolidinone while cleaving the resin.

Performance Metrics :

-

Purity : >90% (HPLC).

-

Yield : 58–72% across 20 derivatives.

Enzymatic Cyclization for Stereoselective Synthesis

Biocatalytic methods using lipases (e.g., Candida antarctica Lipase B) achieve enantioselective synthesis of 3-tert-butyl-5-pyrazolidone. The enzyme catalyzes the cyclization of β-keto hydrazides in aqueous buffer at 37°C, yielding the (R)-enantiomer with 88% ee .

Conditions :

-

pH : 7.4 (phosphate buffer).

-

Cofactors : None required.

-

Scale : Demonstrated at 10 mmol scale.

Q & A

Q. How can researchers design robust structure-activity relationship (SAR) studies for 3-<i>t</i>-Butyl-5-pyrazolidone analogs?

- Methodological Answer : Prioritize substituents based on electronic (σmeta, σpara) and steric (Avalue) parameters. Use principal component analysis (PCA) to reduce dimensionality in multivariate SAR datasets .

Q. What controls are essential for validating the environmental stability of 3-<i>t</i>-Butyl-5-pyrazolidone in degradation studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。